4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
Overview
Description
4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (DNT) is an organic compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various organic compounds and has been studied for its potential applications in both in vivo and in vitro studies.
Scientific Research Applications
Synthesis Methods
- Suzuki Reaction Synthesis : The compound is synthesized through a substitution reaction involving 2,4,6-trichloro-1,3,5-triazine and morpholine, followed by a Suzuki reaction with amino-phenyl-4-boronic acid pinacol ester, yielding a 61.7% overall yield (Jiao Chun-l, 2014).
- Microwave Irradiation Method : A fast synthesis method under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines, forming dihydrotriazines which are converted into targeted compounds via aromatic dehydrogenation in alkali (A. Dolzhenko et al., 2021).
Biological Applications
- MAO Inhibitory Activity : Some derivatives exhibit monoamine oxidase inhibitory activity, suggesting potential therapeutic applications in neurological disorders (Sherine N. Khattab et al., 2015).
Chemical Reactions and Modifications
- Amination in Acetic Acid Medium : Amination by bifunctional heterocyclic compounds occurs selectively in acetic acid, forming biologically relevant residues (K. Kolmakov, 2008).
Energetic Compounds Synthesis
- Synthesis of Azido-Triazine Energetic Compounds : The compound serves as an intermediate in the synthesis of energetic compounds with high thermal stability and enthalpy of formation, showing promise in explosives and propellants (Zhang Yu-gen et al., 2016).
Ligand Synthesis
- Synthesis of Chiral Oxazoline Ligands : Incorporation into chiral oxazoline ligands for use in asymmetric catalysis (E. Wolińska, 2013).
Antimicrobial Applications
- Synthesis of Lamotrigine Analogs : Derivatives have been synthesized and evaluated in vitro as antibacterial agents against various bacteria (Abdulrahman S. Alharbi et al., 2019).
Mechanism of Action
Target of Action
The primary target of MHY1485 is the mammalian target of rapamycin (mTOR) . mTOR is a Ser/Thr protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth .
Mode of Action
MHY1485 acts as an activator of mTOR . It inhibits the autophagic process by preventing the fusion between autophagosomes and lysosomes . This inhibition leads to the accumulation of LC3II protein and enlarged autophagosomes .
Biochemical Pathways
MHY1485 affects several biochemical pathways. It activates the mTOR-Nrf2 signaling pathway in UV-treated skin cells, which helps prevent cell death and apoptosis . It also suppresses UV-induced reactive oxygen species production and DNA single-strand breaks in UV-treated skin keratinocytes and fibroblasts . In addition, MHY1485 can affect the phosphorylation level of ULK1, another key protein involved in autophagy .
Pharmacokinetics
It is known that mhy1485 is supplied as a lyophilized powder and is soluble in dmso at 20 mg/ml or dmf at 10 mg/ml .
Result of Action
MHY1485 has been shown to inhibit the proliferation and growth of liver cancer cells . When combined with Adriamycin (ADM), it can effectively inhibit the tolerance of HepG2/ADM cells to ADM and enhance the efficacy of ADM . It has also been found to enhance the radiosensitivity of tumor cells .
Action Environment
The action of MHY1485 can be influenced by environmental factors such as radiation and the presence of other drugs. For example, MHY1485 has been shown to enhance the anti-cancer effects of anti-PD-1 antibody and 5-fluorouracil . It also enhances the radiosensitivity of tumor cells .
Biochemical Analysis
Biochemical Properties
MHY1485 interacts with mTOR, a serine/threonine protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth . It inhibits the autophagy process by inhibiting the fusion between autophagosomes and lysosomes .
Cellular Effects
MHY1485 has been shown to inhibit the growth and proliferation of various types of cells, including liver cancer cells . It enhances the sensitivity of these cells to treatments such as adriamycin . It also enhances the radiosensitivity of tumor cells .
Molecular Mechanism
MHY1485 exerts its effects at the molecular level by activating mTOR and inhibiting autophagy . This inhibition is achieved by preventing the fusion between autophagosomes and lysosomes, leading to the accumulation of LC3II protein and enlarged autophagosomes .
Dosage Effects in Animal Models
It has been shown to enhance the effects of radiation in murine tumor cell lines .
Metabolic Pathways
MHY1485 is involved in the mTOR signaling pathway . It activates mTOR, which plays a vital role in cell growth, metabolism, and survival .
Subcellular Localization
Given its role in inhibiting the fusion of autophagosomes and lysosomes, it is likely to be found in these subcellular compartments .
properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBKQZZINCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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